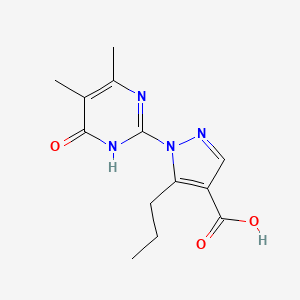
1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents A study on 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial effectiveness (Hafez, El-Gazzar, & Al-Hussain, 2016).
Isoxazolines and Isoxazoles from Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives Research into the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has led to the creation of new compounds with potential biological activities. These derivatives were comprehensively characterized, indicating a broad scope for the development of novel molecules with potential therapeutic applications (Rahmouni et al., 2014).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives A study on the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives highlighted their significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, one compound, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, displayed potent inhibitory activity, showcasing the therapeutic potential of these compounds in cancer treatment (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
Microwave-Assisted Synthesis of Pyrimidine Linked Pyrazol-3-yl Amines The synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines via microwave irradiation demonstrated insecticidal and antibacterial potential. These compounds, prepared through a novel and efficient method, offer promising avenues for developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).
Anti-Breast Cancer Activity of 4-Aminoantipyrine-Based Heterocycles A series of 4-aminoantipyrine-based heterocycles were synthesized and evaluated for their anticancer properties against the MCF7 human tumor breast cancer cell line. Several compounds exhibited significant activity, with IC50 values ranging from 30.68 to 60.72 μM, indicating their potential as anticancer agents. This research contributes to the ongoing search for new therapeutic agents in the fight against cancer (Ghorab, El-Gazzar, & Alsaid, 2014).
properties
IUPAC Name |
1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-5-10-9(12(19)20)6-14-17(10)13-15-8(3)7(2)11(18)16-13/h6H,4-5H2,1-3H3,(H,19,20)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXWIGGFSMCWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC(=C(C(=O)N2)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1489669.png)
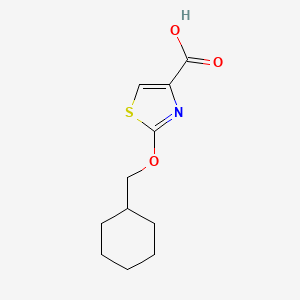
![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)


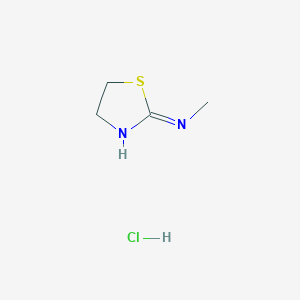
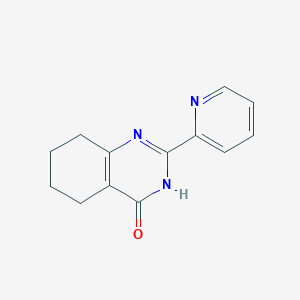


![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)
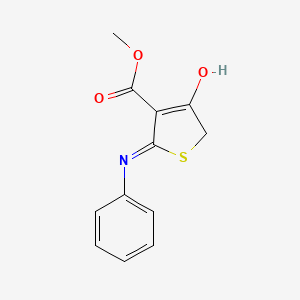
![4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1489686.png)